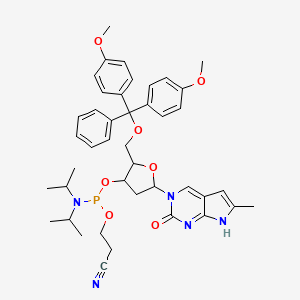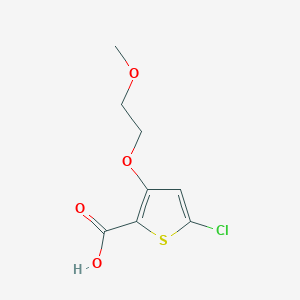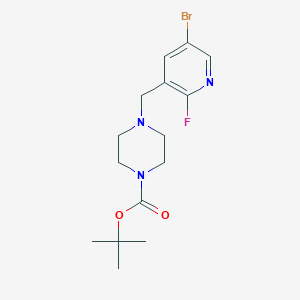
4-(2,4-Dichloro-3-quinolyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichloro-3-quinolyl)morpholine is a chemical compound with the molecular formula C₁₃H₁₂Cl₂N₂O It is characterized by the presence of a quinoline ring substituted with two chlorine atoms and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichloro-3-quinolyl)morpholine typically involves the reaction of 2,4-dichloroquinoline with morpholine. The process can be summarized as follows:
Starting Materials: 2,4-Dichloroquinoline and morpholine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Procedure: The 2,4-dichloroquinoline is dissolved in the solvent, and morpholine is added slowly. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the quinoline ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: The quinoline ring can engage in coupling reactions with various aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Where chlorine atoms are replaced by other functional groups.
Oxidation Products: Including quinoline N-oxides.
Reduction Products: Such as partially or fully reduced quinoline derivatives.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with various biomolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine:
Pharmaceuticals: Explored for its potential as a therapeutic agent in treating certain diseases.
Drug Development: Used as a scaffold for designing new drugs.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(2,4-Dichloro-3-quinolyl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the morpholine ring play crucial roles in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 4-(2,6-Dichloro-4-pyrimidyl)morpholine
- 4-(2,4-Dichloro-3-pyridyl)morpholine
Comparison:
- Structural Differences: While these compounds share a morpholine ring and dichloro substitution, the position and nature of the aromatic ring differ.
- Unique Properties: 4-(2,4-Dichloro-3-quinolyl)morpholine is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
157027-34-4 |
|---|---|
Formule moléculaire |
C13H12Cl2N2O |
Poids moléculaire |
283.15 g/mol |
Nom IUPAC |
4-(2,4-dichloroquinolin-3-yl)morpholine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-11-9-3-1-2-4-10(9)16-13(15)12(11)17-5-7-18-8-6-17/h1-4H,5-8H2 |
Clé InChI |
QQFUDKNYNXHHSI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C3=CC=CC=C3N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)



![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)




![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)


